N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H26F2N4O3S and its molecular weight is 464.53. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies
A study conducted by El-Azab et al. (2016) explored the structural and vibrational characteristics of a quinazolinone derivative using DFT calculations, FT-IR, and FT-Raman spectroscopy. The study also investigated the compound's molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties. Molecular docking suggested that the compound could exhibit inhibitory activity against the BRCA2 complex, indicating potential applications in cancer research (El-Azab et al., 2016).
Antitumor Activity
Another study by Al-Suwaidan et al. (2016) focused on the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for in vitro antitumor activity. The compounds demonstrated significant broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. Molecular docking provided insights into the binding modes of these compounds, suggesting their mechanism of action against cancer cell lines (Al-Suwaidan et al., 2016).
Structural Aspects and Fluorescence Emission
Research by Karmakar et al. (2007) on amide-containing isoquinoline derivatives revealed their ability to form gels and crystalline solids upon treatment with mineral acids. Notably, these compounds exhibited enhanced fluorescence emission, suggesting potential applications in materials science for sensing or imaging purposes (Karmakar et al., 2007).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3S/c23-17-6-5-15(13-18(17)24)25-20(29)14-32-21-16-3-1-2-4-19(16)28(22(30)26-21)8-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJRXHEVLQPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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